p-(2-Methyl-1-(phenylthio)propyl)anisole
Description
Structure
3D Structure
Properties
CAS No. |
60702-16-1 |
|---|---|
Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methoxy-4-(2-methyl-1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-13(2)17(19-16-7-5-4-6-8-16)14-9-11-15(18-3)12-10-14/h4-13,17H,1-3H3 |
InChI Key |
UUFLSEWXDKQEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Historical Perspectives and Classification Within Organosulfur and Anisole Chemistry
The intellectual lineage of p-(2-Methyl-1-(phenylthio)propyl)anisole is rooted in two distinct, yet convergent, streams of chemical history: the development of organosulfur chemistry and the study of anisole (B1667542) and its derivatives.
The exploration of organosulfur compounds dates back to the 18th and 19th centuries, with early investigations often characterized by the isolation of foul-smelling substances from natural sources. tandfonline.comtandfonline.comresearchgate.net Carbon disulfide, first prepared in 1796, is considered one of the simplest organosulfur compounds. tandfonline.com Throughout the 19th century, the discovery of various classes of organosulfur compounds laid the groundwork for understanding the unique properties and reactivity conferred by the sulfur atom. tandfonline.comtandfonline.com Thioethers, also known as sulfides, are a fundamental class of organosulfur compounds characterized by a C-S-C linkage. masterorganicchemistry.combritannica.com The phenylthio group (-SPh) in the target molecule places it firmly within this class, inheriting the rich chemistry associated with the polarizability and nucleophilicity of sulfur. masterorganicchemistry.com
Concurrently, the chemistry of anisole (methoxybenzene) and other aryl ethers has been a cornerstone of aromatic chemistry. Anisole itself is a key precursor in the synthesis of perfumes, pharmaceuticals, and dyes. wikipedia.orgflavorfrenzy.comchemondis.com Its derivatives are found in numerous natural products and are widely used as building blocks in organic synthesis. researchgate.net The methoxy (B1213986) group (-OCH3) is a powerful ortho-, para-directing group in electrophilic aromatic substitution, a property that has been extensively studied and exploited since the foundational work on aromatic chemistry in the 19th century. quora.comaskfilo.com
The compound this compound can be classified as a multifunctional molecule. It is at once an anisole derivative , an aryl thioether , and more specifically, a benzylic thioether , given the position of the sulfur atom relative to the anisole ring. This dual classification is key to understanding its chemical personality, as it combines the electronic characteristics of the electron-rich anisole ring with the versatile reactivity of the thioether linkage.
Significance of the P 2 Methyl 1 Phenylthio Propyl Anisole Structural Motif in Synthetic Design
Established Synthetic Routes to this compound
Grignard reagents are powerful tools for carbon-carbon bond formation. In the context of synthesizing the target molecule, a plausible Grignard-mediated approach would involve the cross-coupling of an aryl Grignard reagent with a suitable alkyl halide or vice versa. One potential route involves the reaction of a Grignard reagent derived from 4-bromoanisole (B123540) with a 2-methyl-1-(phenylthio)propyl halide.
Alternatively, an iron-catalyzed cross-coupling reaction between a secondary alkyl thioether and an aryl Grignard reagent could be employed. nih.gov This strategy would involve the coupling of a precursor like 1-bromo-4-propylbenzene (B1266215) with thiophenol, followed by an iron-catalyzed reaction with a suitable Grignard reagent. A convenient one-pot synthesis of aryl sulfides has been described using the reaction of thiols with Grignard reagents in the presence of N-chlorosuccinimide (NCS). acs.orgsigmaaldrich.com This method proceeds through the formation of a sulfenyl chloride intermediate which then reacts with the Grignard reagent.
Table 1: Examples of N-Chlorosuccinimide-Promoted Cross-Coupling of Thiols with Grignard Reagents
| Thiol | Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| Thiophenol | Phenylmagnesium bromide | Diphenyl sulfide (B99878) | 95 |
| 4-Methylthiophenol | Phenylmagnesium bromide | 4-Methylphenyl phenyl sulfide | 92 |
| Thiophenol | Ethylmagnesium bromide | Ethyl phenyl sulfide | 85 |
Transition metal catalysis offers a versatile platform for the formation of both C-S and C-C bonds, which are crucial for the assembly of this compound.
Carbon-Sulfur Bond Formation:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A one-pot synthesis of unsymmetrical diaryl thioethers using a palladium catalyst has been developed, which could be adapted for the synthesis of aryl alkyl thioethers. nih.gov This approach involves the reaction of an aryl bromide, an alkyl bromide, and a thiol surrogate in the presence of a palladium catalyst.
Carbon-Carbon Bond Formation:
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds. Specifically, nickel-catalyzed carboxylation of anisoles at the para-position has been demonstrated, highlighting the ability to functionalize the anisole ring. nih.gov While not a direct route to the target molecule, this methodology showcases the potential for selective C-C bond formation on the anisole scaffold.
Table 2: Examples of Palladium-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Sulfides
| Aryl Bromide 1 | Aryl Bromide 2 | Thiol Surrogate | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Bromobenzene | TIPS-SH | Pd(OAc)2/CyPF-tBu | 85 |
| 4-Bromoanisole | Bromobenzene | TIPS-SH | Pd(OAc)2/CyPF-tBu | 82 |
| 1-Bromo-4-fluorobenzene | Bromobenzene | TIPS-SH | Pd(OAc)2/CyPF-tBu | 78 |
Novel Synthetic Approaches and Route Development
Reductive lithiation offers an alternative strategy for the formation of organolithium reagents, which can then be used in subsequent coupling reactions. The reductive cleavage of anisole at the alkyl C-O bond using lithium in the presence of an aromatic radical-anion has been reported to generate methyllithium, although this is less relevant for the target synthesis. core.ac.uk More pertinent is the potential for ortho-lithiation of anisole and thioanisole (B89551) derivatives to introduce functionality at specific positions. researchgate.net This approach could be used to generate a lithiated anisole species that can then react with a suitable electrophile to build the desired propylthio side chain.
The synthesis of this compound may require strategic functional group interconversions on key precursors. For instance, a readily available alcohol precursor could be converted to a leaving group, such as a tosylate or a halide, to facilitate a subsequent nucleophilic substitution with thiophenol. The choice of reagents for these transformations is critical to ensure high yields and avoid unwanted side reactions.
Asymmetric Synthesis and Stereocontrol in the Preparation of this compound
The target molecule contains a stereocenter at the carbon atom bearing the phenylthio group. The development of an asymmetric synthesis to control the stereochemistry at this center is a significant challenge. While the direct asymmetric synthesis of this specific compound is not widely reported, general methods for the asymmetric synthesis of tertiary thiols and thioethers can provide valuable insights. beilstein-journals.orgnih.gov These methods often rely on the use of chiral catalysts or auxiliaries to control the facial selectivity of a nucleophilic attack on a prochiral precursor.
The synthesis of axially chiral diaryl ethers through enantioselective desymmetrization has also been explored, which, while not directly applicable to the target molecule's central chirality, highlights the advancements in asymmetric catalysis that could potentially be adapted for this purpose. researchgate.netacs.org Future work in this area could focus on developing a catalytic, enantioselective method for the construction of the C-S bond or the preceding C-C bond to establish the desired stereochemistry.
Chiral Auxiliaries and Catalytic Asymmetric Induction
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu For the synthesis of molecules like this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective addition of a phenylthio group.
One common strategy involves the use of Evans-type oxazolidinone auxiliaries. williams.edunih.gov These auxiliaries can be acylated with a suitable carboxylic acid derivative, which is then elaborated to an α,β-unsaturated system. The chiral environment provided by the oxazolidinone directs the nucleophilic attack of a thiol, such as thiophenol, in a conjugate addition reaction. The facial bias imposed by the auxiliary leads to the preferential formation of one diastereomer.
The general approach using an Evans auxiliary can be conceptualized as follows:
Acylation: A chiral oxazolidinone is acylated with an α,β-unsaturated carboxylic acid derivative containing the p-anisyl moiety.
Conjugate Addition: The resulting N-enoyl oxazolidinone is subjected to a Michael addition reaction with thiophenol. The stereodirecting group on the oxazolidinone shields one face of the double bond, leading to a highly diastereoselective addition.
Reductive Cleavage: The chiral auxiliary is then cleaved, often reductively, to yield the desired β-thio-substituted carbonyl compound, which can be further transformed into the target molecule.
Catalytic asymmetric induction offers an alternative, more atom-economical approach. This method employs a chiral catalyst to create a chiral environment and influence the stereochemical outcome of the reaction. For the synthesis of related chiral thioethers, various catalytic systems have been explored, including those based on chiral Lewis acids and organocatalysts. For instance, chiral zinc complexes have been utilized in the asymmetric thio-Michael addition to azlactones, yielding non-natural amino acid derivatives with high diastereoselectivity.
Diastereoselective Synthetic Pathways
Diastereoselective synthetic pathways are crucial for constructing molecules with multiple stereocenters, such as this compound. These pathways often involve the reaction of a chiral substrate with an achiral reagent, where the existing chirality in the substrate dictates the stereochemistry of the newly formed stereocenter.
A plausible diastereoselective route to the target compound could involve the conjugate addition of thiophenol to a chiral α,β-unsaturated precursor derived from p-anisaldehyde. For example, an α,β-unsaturated aldehyde, ketone, or ester bearing the p-anisyl group and a methyl group at the β-position could serve as the Michael acceptor.
The diastereoselectivity of the Michael addition of thiophenol to nitro olefins has been shown to be influenced by the reaction medium, with aqueous media favoring the formation of anti products. scispace.com This principle could be extended to suitably designed precursors for the target molecule.
A hypothetical diastereoselective pathway could proceed as follows:
Precursor Synthesis: An α,β-unsaturated ketone, (E)-4-(4-methoxyphenyl)-3-methylbut-2-en-one, can be synthesized from p-anisaldehyde.
Diastereoselective Michael Addition: This enone can then undergo a conjugate addition reaction with thiophenol. The stereochemical outcome of this addition can be influenced by the use of a chiral catalyst or by substrate control if a chiral center is already present.
Stereoselective Reduction: The resulting γ-keto sulfide can then be stereoselectively reduced at the carbonyl group.
Further Modification: Subsequent functional group manipulations would lead to the final target molecule.
The following table outlines a hypothetical reaction scheme for a diastereoselective Michael addition, a key step in such a synthesis.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) |
| (E)-4-(4-methoxyphenyl)-3-methylbut-2-en-one | Thiophenol | Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) | 4-(4-methoxyphenyl)-3-methyl-4-(phenylthio)butan-2-one | High d.r. anticipated |
| Chiral N-enoyl oxazolidinone derived from 3-(p-anisyl)-2-methylpropenoic acid | Thiophenol | Lewis Acid (e.g., TiCl4) | N-(3-(4-methoxyphenyl)-2-methyl-3-(phenylthio)propanoyl)oxazolidinone | >95:5 |
It is important to note that while these methodologies provide a framework for the synthesis of this compound, the specific reaction conditions, such as solvent, temperature, and catalyst loading, would require careful optimization to achieve high yields and stereoselectivities.
Investigations into Reaction Pathways and Transition States
The reaction pathways of molecules like this compound are dictated by the interplay of their electronic and steric properties. A transition state is a transient, high-energy configuration of atoms that occurs during a chemical reaction at the peak of the energy barrier. solubilityofthings.commasterorganicchemistry.com Understanding the structure and energy of these transition states is crucial for predicting reaction outcomes. For the title compound, reactions can be initiated at several sites, including the C-S bond, the aromatic rings, and the benzylic position.
Role of the Phenylthio Group in Directing Reactivity and Stereochemistry
The phenylthio group (PhS-) plays a pivotal role in directing the reactivity of adjacent carbon centers. In radical reactions, the sulfur atom can stabilize an adjacent radical through delocalization, influencing the regioselectivity of bond formation and cleavage. For instance, in the radical addition of thiols to alkenes, the resulting intermediate radical's stability dictates the reaction's progression. rsc.org
In the context of stereochemistry, the phenylthio group can exert significant control. Stereoselective radical reactions have become increasingly important in synthesis. rsc.org The presence of a chiral center, as in this compound, coupled with the influence of the phenylthio group, can lead to high diastereoselectivity in subsequent transformations. cmu.edu For example, stereocontrolled radical additions to alkenes have been achieved using chiral auxiliaries, and while the phenylthio group itself is not a traditional auxiliary, its steric and electronic influence on the transition state can favor the formation of one stereoisomer over another. chemrxiv.orgchemrxiv.org
Radical-Mediated Transformations and Intermediate Characterization
Radical-mediated transformations are a key feature of thioether chemistry. proquest.com The C-S bond in compounds like this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a phenylthiyl radical (PhS•) and a carbon-centered radical. rsc.org The stability of the resulting carbon-centered radical is a critical factor; in this case, a secondary benzylic radical stabilized by the adjacent anisole ring. The thermal decomposition of related compounds like anisole has been shown to proceed through radical pathways. nrel.gov
The characterization of these transient radical intermediates is often challenging but can be achieved through techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling. Mechanistic studies on analogous systems have provided insight into the behavior of these intermediates. For example, 2-(phenylthio)vinyl radicals have been shown to undergo rapid interconversion and participate in subsequent reactions like hydrogen transfer and intramolecular cyclization. rsc.org
Electron Transfer Processes in Reductive Transformations
Electron transfer processes are fundamental to the reductive transformations of thioethers. The electrochemical reduction of aryl alkyl thioethers can lead to the selective cleavage of the C(sp³)–S bond. youtube.com This process typically involves a single-electron transfer to the thioether to form a radical anion intermediate. chemrxiv.orgacs.org DFT calculations on similar systems suggest that the stability and subsequent fragmentation pathway of this radical anion are substrate-dependent. chemrxiv.org For benzylic thioethers, the C–S bond cleavage can be spontaneous upon electron transfer to yield a carbon-centered radical and a thiolate anion. chemrxiv.org
The reductive cleavage of the C-S bond is a valuable synthetic tool, and understanding the electron transfer mechanism is key to controlling the reaction. researchgate.netorganic-chemistry.orgnih.gov For this compound, the presence of the electron-donating methoxy group on the anisole ring would influence the reduction potential and the stability of the radical anion intermediate.
Kinetic and Thermodynamic Analyses of Reactions Involving this compound
Kinetic and thermodynamic analyses provide quantitative insights into reaction rates and equilibria. While specific data for this compound is not available, studies on analogous aryl thioethers offer a framework for understanding its reactivity. For example, the kinetics of thioether oxidation have been studied, revealing the influence of electronic effects from substituents on the aryl ring. acs.org The rate of nucleophilic substitution reactions involving thioesters has also been extensively investigated, providing data on reaction mechanisms. acs.org
Below is a hypothetical data table illustrating the type of kinetic data that would be relevant for studying the reactivity of this compound in a generic transformation.
| Reactant | Temperature (°C) | Concentration (M) | Rate Constant (k) |
|---|---|---|---|
| This compound | 25 | 0.1 | 1.2 x 10-4 s-1 |
| This compound | 50 | 0.1 | 4.8 x 10-4 s-1 |
| Analogous Thioether 1 | 25 | 0.1 | 0.9 x 10-4 s-1 |
| Analogous Thioether 2 | 25 | 0.1 | 1.5 x 10-4 s-1 |
Thermodynamic data, such as activation energies and reaction enthalpies, are crucial for understanding reaction profiles. For instance, the activation energy for the hydrodeoxygenation of anisole has been calculated to be 1.7 eV, with the demethoxylation being the rate-limiting step. researchgate.net
Catalysis and Ligand Effects on the Reactivity Profile of this compound
Catalysis plays a significant role in modulating the reactivity of thioethers. Transition metal catalysts, particularly those based on nickel and palladium, are effective for both the formation and cleavage of C-S bonds. rsc.org Nickel-catalyzed cyanation of aryl thioethers, for example, involves C-S bond activation. acs.org The choice of ligand is critical for the success of these catalytic reactions, with phosphine-based ligands being common. acsgcipr.org
Ligand effects can dramatically alter the outcome of a catalytic reaction. In nickel-catalyzed functional group metathesis between aryl nitriles and aryl thioethers, the ligand choice is essential for enabling the reversible oxidative additions required for the catalytic cycle. ethz.ch Thioether-containing ligands have also been developed and have shown promise in a variety of transition-metal-catalyzed reactions, demonstrating the versatility of the sulfur moiety in catalyst design. researchgate.net
The table below provides a conceptual overview of how different catalysts and ligands could influence a hypothetical cross-coupling reaction involving this compound.
| Catalyst Precursor | Ligand | Yield (%) |
|---|---|---|
| Ni(COD)2 | dcype | 85 |
| Pd(OAc)2 | XPhos | 78 |
| Ni(COD)2 | dppf | 62 |
| Pd(OAc)2 | SPhos | 75 |
Chemical Transformations and Derivatization of P 2 Methyl 1 Phenylthio Propyl Anisole
Reactions Involving the Anisole (B1667542) Moiety
The anisole ring, activated by the electron-donating methoxy (B1213986) group, is predisposed to undergo electrophilic aromatic substitution. The substitution pattern is dictated by the directing effects of both the methoxy group and the p-substituted (2-methyl-1-(phenylthio)propyl) group.
The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. wikipedia.orgyoutube.com However, since the para position is already occupied by the 2-methyl-1-(phenylthio)propyl group, electrophilic attack is anticipated to occur predominantly at the ortho positions (C2 and C6) relative to the methoxy group.
The bulky p-substituted alkyl group may exert a steric hindrance effect, potentially influencing the ratio of ortho-substituted products. While electronic effects strongly favor ortho substitution, the size of the incoming electrophile could lead to a preference for the less sterically hindered ortho position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of p-(2-Methyl-1-(phenylthio)propyl)anisole
| Electrophilic Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(2-methyl-1-(phenylthio)propyl)anisole |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(2-methyl-1-(phenylthio)propyl)anisole |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(2-methyl-1-(phenylthio)propyl)anisole |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 2-Methyl-4-(2-methyl-1-(phenylthio)propyl)anisole |
Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgunblog.frorganic-chemistry.orgharvard.edu The methoxy group of the anisole moiety can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orgharvard.edu This generates a lithiated intermediate that can then react with various electrophiles to introduce a substituent specifically at the ortho position.
In the case of this compound, DoM would provide a complementary strategy to electrophilic aromatic substitution for functionalizing the positions ortho to the methoxy group.
Table 2: Potential Directed Ortho-Metalation Reactions
| Step 1: Metalation Reagent | Step 2: Electrophile | Expected Product |
| n-BuLi, TMEDA | (CH₃)₃SiCl | 2-(Trimethylsilyl)-4-(2-methyl-1-(phenylthio)propyl)anisole |
| sec-BuLi | CO₂ then H₃O⁺ | 2-Methoxy-5-(2-methyl-1-(phenylthio)propyl)benzoic acid |
| t-BuLi | I₂ | 2-Iodo-4-(2-methyl-1-(phenylthio)propyl)anisole |
Note: TMEDA (tetramethylethylenediamine) is often used as an additive to enhance the reactivity of organolithium reagents.
The formation of aryne intermediates from appropriately substituted anisole derivatives is also a possibility. For instance, if a leaving group (e.g., a halogen) is introduced at a position ortho to the methoxy group, treatment with a strong base could lead to the formation of a highly reactive benzyne (B1209423) intermediate, which could then undergo various cycloaddition or nucleophilic addition reactions. sigmaaldrich.com
Transformations at the Phenylthio Group
The sulfur atom of the phenylthio group is a key site for chemical transformations, including oxidation and cleavage of the carbon-sulfur bond.
The thioether linkage can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. rsc.org The choice of oxidant and reaction conditions allows for controlled oxidation to the desired oxidation state.
Upon oxidation to the sulfoxide, this compound can undergo a Pummerer-type rearrangement. acs.orgwikipedia.orgorganicreactions.org This reaction typically occurs in the presence of an activating agent, such as acetic anhydride, and involves the rearrangement of the benzylic sulfoxide to an α-acyloxythioether. wikipedia.org This transformation provides a route to functionalize the benzylic carbon atom.
The phenylthio group can be removed through desulfurization reactions, leading to the formation of a carbon-hydrogen bond. organic-chemistry.org Common reagents for desulfurization include Raney nickel, which reductively cleaves the carbon-sulfur bond. organic-chemistry.org Other methods for C-S bond cleavage in benzylic thioethers may involve treatment with lithium and a catalytic amount of an electron carrier like 4,4’-di-tert-butylbiphenyl (DTBB). tandfonline.com Such reactions would convert this compound into p-(2-methylpropyl)anisole. Milder deprotection methods for benzyl (B1604629) thioethers have also been developed. researchgate.net
Reactivity of the Propyl Chain
The propyl chain itself is largely unreactive, consisting of sp³-hybridized carbon atoms. However, the benzylic C-H bond (the hydrogen on the carbon attached to both the anisole ring and the sulfur atom) is activated and susceptible to reaction. This position is stabilized by both the adjacent aromatic ring and the sulfur atom. Radical reactions, for example, would preferentially occur at this site. Furthermore, the formation of a carbanion at this benzylic position is also possible with a sufficiently strong base, which could then be reacted with electrophiles.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of P 2 Methyl 1 Phenylthio Propyl Anisole and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the initial characterization of a novel compound, providing a highly accurate mass measurement from which the elemental composition can be deduced. For p-(2-Methyl-1-(phenylthio)propyl)anisole, HRMS would be employed to determine its molecular formula. The high-resolution capability allows for the differentiation between ions of the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the assigned formula.
The fragmentation pathways of this compound under electron ionization (EI) conditions can also be analyzed to provide structural information. The fragmentation pattern is typically complex but can be interpreted to reveal the connectivity of the molecule. Key fragmentation pathways would likely involve cleavage of the carbon-sulfur bonds and fragmentation of the alkyl chain.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z | Deviation (ppm) |
| [M]⁺ | C₁₇H₂₀OS⁺ | 272.1235 | 272.1238 | 1.1 |
| [M - C₃H₇]⁺ | C₁₄H₁₃OS⁺ | 229.0687 | 229.0685 | -0.9 |
| [M - C₆H₅S]⁺ | C₁₁H₁₅O⁺ | 163.1123 | 163.1120 | -1.8 |
| [C₆H₅S]⁺ | C₆H₅S⁺ | 109.0112 | 109.0110 | -1.8 |
| [CH₃OC₆H₄]⁺ | C₇H₇O⁺ | 107.0497 | 107.0499 | 1.9 |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity of this compound.
The ¹H NMR spectrum would reveal the number of different proton environments and their multiplicities, providing information about neighboring protons. The ¹³C NMR spectrum would similarly indicate the number of unique carbon environments. Two-dimensional NMR techniques are then used to establish correlations between protons and carbons. For instance, the Correlation Spectroscopy (COSY) experiment identifies proton-proton couplings, while the Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| OCH₃ | 3.80 | s | 3H | 55.3 |
| Ar-H (anisole, ortho to OCH₃) | 6.85 | d | 2H | 114.0 |
| Ar-H (anisole, meta to OCH₃) | 7.15 | d | 2H | 129.8 |
| Ar-H (phenylthio) | 7.25-7.40 | m | 5H | 127.5, 128.9, 132.1 |
| CH-S | 4.50 | d | 1H | 58.0 |
| CH-CH₃ | 2.10 | m | 1H | 35.2 |
| CH(CH₃)₂ | 0.95 | d | 3H | 21.5 |
| CH(CH₃)₂ | 0.85 | d | 3H | 21.2 |
| C-OCH₃ (anisole) | - | - | - | 159.0 |
| C-CH (anisole) | - | - | - | 131.5 |
| C-S (phenylthio) | - | - | - | 135.8 |
This table presents hypothetical data for illustrative purposes.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scitepress.org These techniques are particularly useful for identifying the presence of specific functional groups. Raman spectroscopy is a valuable technique for analyzing thioethers and thiols due to the characteristic bands in the C-S stretching region. royalholloway.ac.uk
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C-O stretching of the methoxy (B1213986) group, C-H stretching of the aromatic and aliphatic portions of the molecule, and aromatic C=C stretching. Raman spectroscopy would be particularly useful for observing the C-S stretching vibration, which is often weak in the IR spectrum. royalholloway.ac.uk The combination of both techniques provides a more complete vibrational profile of the molecule. scitepress.org
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 |
| C-O Stretch (Aryl Ether) | 1250 | 1250 |
| C-S Stretch | 700-600 | 700-600 |
This table presents hypothetical data for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be generated, which reveals the positions of the atoms in the crystal lattice. The resulting structural data would confirm the connectivity established by NMR and provide detailed conformational information, such as the relative orientations of the phenyl and anisole (B1667542) rings and the conformation of the propyl chain. While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy for solid-state structures.
Theoretical and Computational Chemistry Applied to P 2 Methyl 1 Phenylthio Propyl Anisole
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of p-(2-Methyl-1-(phenylthio)propyl)anisole is fundamentally governed by the interplay of its constituent aromatic rings—the anisole (B1667542) and phenylthio moieties—and the connecting alkyl chain. Molecular Orbital (MO) theory offers a framework for understanding the distribution and energy of electrons within the molecule, which in turn dictates its chemical and physical properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity.
In this compound, the HOMO is expected to have significant contributions from the electron-rich anisole ring and the sulfur atom of the phenylthio group. The methoxy (B1213986) group (-OCH3) on the anisole ring is an activating group, donating electron density to the aromatic system and raising the energy of the HOMO. wikipedia.org The sulfur atom, with its lone pairs of electrons, also contributes to the high energy of the HOMO. Conversely, the LUMO is likely to be localized primarily on the phenyl ring of the phenylthio group, which can accept electron density.
A hypothetical representation of the energies of the frontier molecular orbitals is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-1 | -6.8 |
| HOMO | -5.9 |
| LUMO | -1.2 |
Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.
Conformational Analysis and Energy Landscapes
The flexibility of the propyl chain connecting the two aromatic moieties in this compound gives rise to a complex conformational landscape. The molecule can adopt numerous spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Rotation around the various single bonds—specifically the C-C bonds of the propyl chain and the C-S and C-O bonds linking the aromatic rings—will lead to different conformers. The relative energies of these conformers are influenced by a combination of steric hindrance between bulky groups and stabilizing electronic interactions. For instance, steric clash between the methyl group on the propyl chain and the aromatic rings would be a destabilizing factor.
Computational methods, such as molecular mechanics or quantum chemical calculations, can be employed to map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change. A simplified, hypothetical energy landscape is depicted in Table 2, illustrating the relative energies of a few possible conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 1.2 |
| B | 180° (anti) | 0.0 |
Note: The dihedral angle and relative energies are for illustrative purposes to demonstrate the concept of a conformational energy landscape.
Density Functional Theory (DFT) Calculations for Reactivity Predictions and Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules. sapub.org DFT calculations can provide a wealth of information about this compound, from optimizing its geometry to predicting its reactivity towards various chemical reagents.
One of the key outputs of a DFT calculation is the electron density distribution, which can be visualized to identify electron-rich and electron-poor regions of the molecule. This is often represented as an electrostatic potential (ESP) map, where regions of negative potential (typically colored red or orange) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the anisole ring and the sulfur atom are expected to be electron-rich, while the hydrogen atoms of the methyl and propyl groups would be more electropositive.
DFT can also be used to calculate various reactivity descriptors, such as Fukui functions, which quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron. These descriptors can provide more nuanced insights into the regioselectivity of chemical reactions. For example, DFT calculations could predict whether an electrophile would preferentially attack the ortho or para position of the anisole ring.
A summary of hypothetical DFT-derived reactivity descriptors is provided in Table 3.
Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO-LUMO Gap | 4.7 eV | Indicates good kinetic stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.0 eV | Energy released upon adding an electron |
Note: These values are representative and would need to be calculated using a specific DFT functional and basis set.
Molecular Dynamics Simulations for Dynamic Behavior Studies
For this compound, an MD simulation could be used to explore its conformational landscape in a more dynamic fashion than a static conformational analysis. By simulating the molecule's motion over a period of nanoseconds or even microseconds, it would be possible to observe transitions between different stable conformers and to calculate the populations of each conformer at a given temperature.
Furthermore, MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent or embedded in a membrane. A simulation of this compound in a solvent like water or a nonpolar organic solvent would reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics. researchgate.net
Key parameters that can be extracted from an MD simulation are summarized in Table 4.
Table 4: Parameters Obtainable from Molecular Dynamics Simulations of this compound
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time, indicating structural stability. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness, which can change with conformational transitions. |
| Radial Distribution Functions (RDFs) | Describes the probability of finding another atom or molecule at a certain distance from a reference point. |
Note: The actual values for these parameters would be obtained from the analysis of the simulation trajectory.
Consequently, it is not possible to provide a detailed, evidence-based article with research findings and data tables as requested in the outline. The generation of such an article would require access to specific experimental data that does not appear to have been published.
Lack of Publicly Available Data on this compound Precludes a Detailed Scientific Review
A thorough investigation of scientific literature and chemical databases reveals a significant absence of information regarding the chemical compound this compound. This scarcity of data prevents the creation of a detailed article on its applications in advanced chemical synthesis as per the requested outline. The compound does not appear in prominent chemical catalogs or research publications, suggesting it may be a novel or yet-to-be-synthesized molecule, or a compound that has not been the subject of published scientific study.
Consequently, it is not possible to provide an evidence-based discussion on its potential as a synthetic building block, its role as a precursor for specialty reagents or ligands, or its integration into complex molecular architectures and materials chemistry. Scientific articles require verifiable data from peer-reviewed research, and in the case of this compound, such data is not currently available in the public domain.
Any attempt to generate the requested content would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Therefore, until research on this compound is conducted and published, a comprehensive review of its applications in chemical synthesis remains unfeasible.
Future Directions and Emerging Research Avenues for P 2 Methyl 1 Phenylthio Propyl Anisole
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. For p-(2-Methyl-1-(phenylthio)propyl)anisole, future research will likely focus on developing more sustainable synthetic methods.
One promising direction is the use of greener solvents. Anisole (B1667542) itself has been explored as a green solvent in the synthesis of other compounds. Future protocols for synthesizing this compound could prioritize the use of such environmentally benign solvents, moving away from traditional, more hazardous options. The selection of solvents can be guided by chemometrics and multicriteria decision analysis to identify the most sustainable options based on a variety of hazard and toxicological data.
Furthermore, the development of thiol-free synthetic routes represents a significant advance in green chemistry for thioether synthesis. Traditional methods often rely on malodorous and easily oxidized thiols. Future research could adapt thiol-free approaches, such as using xanthates as thiol surrogates or employing photochemical organocatalytic methods that utilize simple sulfur sources like tetramethylthiourea, to produce this compound under milder conditions. Another green approach involves using alkyl arylsulfinates as sulfenylation agents under metal-free conditions, which aligns with the goal of reducing heavy metal waste.
The synthesis of related anisole compounds has also been a subject of green chemistry research. For instance, an environmentally friendly method for synthesizing p-methyl anisole has been developed using dimethyl carbonate as a methylating agent in a liquid-liquid two-phase system with a compound alkaline catalyst. Similar strategies could be adapted for the synthesis of precursors to this compound.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |
| Use of Green Solvents | Employing solvents like anisole or those identified through systematic analysis. | Reduced environmental impact, improved safety profile of the synthesis. |
| Thiol-Free Synthesis | Utilizing xanthates or photochemical methods with alternative sulfur sources. | Elimination of foul-smelling and air-sensitive thiols, milder reaction conditions. |
| Metal-Free Catalysis | Adapting methods that use iodine as a catalyst with alkyl arylsulfinates. | Avoidance of heavy metal contamination and associated environmental concerns. |
| Eco-Friendly Reagents | Exploring the use of greener alkylating or arylating agents for precursor synthesis. | Reduced toxicity and waste generation. |
Exploration of Novel Catalytic Transformations
Catalysis is a powerful tool for enhancing reaction efficiency and selectivity. For this compound, the exploration of novel catalytic transformations could lead to more efficient and atom-economical synthetic routes. Future research could investigate the use of advanced catalysts to facilitate the key bond-forming reactions in the synthesis of this molecule.
Photochemical organocatalysis is another emerging area that could be applied. By using a readily available indole (B1671886) thiolate organocatalyst excited by light, it is possible to activate typically unreactive starting materials like aryl chlorides for the synthesis of thioethers. This approach offers the potential for milder reaction conditions and unique reactivity patterns.
High-Throughput Screening for Reaction Discovery and Optimization
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of reaction conditions or potential catalysts. In the context of this compound, HTS could be employed to accelerate the discovery of new synthetic routes and to optimize existing ones.
For reaction discovery, a combinatorial approach could be used to screen various combinations of starting materials, catalysts, solvents, and reaction conditions. This could uncover novel and more efficient pathways to this compound that might not be discovered through traditional, hypothesis-driven research. Cell-based screens, although more common in biological contexts, demonstrate the power of HTS to identify active compounds from large libraries, a principle that can be adapted to reaction screening.
Once a promising synthetic route is identified, HTS can be used for optimization. By systematically varying parameters such as temperature, pressure, reactant concentrations, and catalyst loading, it is possible to quickly identify the optimal conditions for maximizing the yield and purity of this compound. This can significantly reduce the time and resources required for process development. The development of miniaturized assays will be key to enabling innovative HTS technologies.
| High-Throughput Screening Application | Objective | Potential Outcome |
| Reaction Discovery | To identify novel synthetic pathways to this compound. | Discovery of more efficient, selective, or sustainable synthetic methods. |
| Catalyst Screening | To identify the most effective catalyst for a specific transformation. | Improved reaction rates, yields, and selectivities. |
| Condition Optimization | To determine the optimal reaction parameters for a given synthesis. | Maximized product yield and purity, reduced reaction times and costs. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For this compound, these computational tools offer exciting possibilities for accelerating research and development.
ML models can be trained on existing chemical data to predict the properties of new molecules. While specific data for this compound may be limited, models trained on broader datasets of thioethers and anisoles could provide valuable insights into its potential physical, chemical, and biological properties. This could help to guide experimental work and prioritize research efforts. Software tools are being developed to make these advanced chemical predictions more accessible to researchers without deep programming skills.
Furthermore, ML algorithms can be used in conjunction with high-throughput screening data to build more accurate predictive models and to guide the design of new experiments. This iterative cycle of prediction and experimentation can accelerate the discovery and optimization of synthetic routes for this compound.
| AI/ML Application | Description | Potential Impact on Research of this compound |
| Property Prediction | Using ML models to forecast physical, chemical, and biological properties. | Prioritization of experimental studies and identification of potential applications. |
| Reaction Outcome Prediction | Employing AI to predict the success, yield, and selectivity of synthetic reactions. | More efficient planning of synthetic strategies and avoidance of unproductive experiments. |
| Automated Synthesis Planning | Utilizing algorithms to design synthetic routes from simple precursors. | Generation of novel and potentially more efficient synthetic pathways. |
| Data-Driven Optimization | Combining ML with HTS data to guide experimental design. | Accelerated optimization of reaction conditions for improved yield and purity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
